molecular formula C10H20F2N2 B1491055 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine CAS No. 2098091-59-7

3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B1491055
CAS No.: 2098091-59-7
M. Wt: 206.28 g/mol
InChI Key: GPYJJQFXEORTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H20F2N2 and a molecular weight of 206.28 g/mol. This compound features a piperidine ring substituted with a difluoroethyl group and a propan-1-amine chain.

Biochemical Analysis

Biochemical Properties

3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic activities . These interactions are primarily due to the compound’s ability to bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives have been found to exhibit cytotoxic activity against various cell lines, including human liver, breast, and colon cells . The compound’s ability to modulate these cellular processes makes it a potential candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes and target beta-secretase enzymes . These interactions result in significant biochemical and cellular changes, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Piperidine derivatives have been shown to have a dose-dependent impact on biological systems, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, fluorinated piperidine derivatives have been studied for their impact on enzyme activity and metabolic pathways . These interactions are crucial for understanding the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Studies on similar piperidine derivatives have shown that fluorination can significantly influence the compound’s pharmacokinetic properties .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 1,1-difluoroethane.

    Reaction Conditions: The piperidine is first reacted with 1,1-difluoroethane under controlled conditions to introduce the difluoroethyl group. This reaction is typically carried out in the presence of a suitable base and solvent.

    Chain Extension: The resulting intermediate is then subjected to a chain extension reaction using a suitable reagent to introduce the propan-1-amine chain.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.

    Industrial Applications: It serves as a building block in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets within biological systems. The difluoroethyl group and piperidine ring play crucial roles in binding to target proteins or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine can be compared with other piperidine derivatives such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: Known for its antiproliferative effects on cancer cells.

    Matrine: Exhibits antitumor and anti-inflammatory activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

3-[3-(1,1-difluoroethyl)piperidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F2N2/c1-10(11,12)9-4-2-6-14(8-9)7-3-5-13/h9H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYJJQFXEORTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CCCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine
Reactant of Route 2
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine
Reactant of Route 3
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine
Reactant of Route 4
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine
Reactant of Route 5
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine
Reactant of Route 6
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.